![molecular formula C23H24N6O B2754637 N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-30-8](/img/structure/B2754637.png)
N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been the subject of various studies focusing on its synthesis and chemical properties. Researchers have explored the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives, often involving reactions with amines and other reagents to produce novel compounds with potential pharmacological activities. For example, the synthesis of 1,5‐dihydro‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their derivatives through reactions with triethyl orthoformate and amines has been described (Finlander & Pedersen, 1985). Additionally, the synthesis of pyrazolo[1, 5-a]pyrimidine analogs and their anti-inflammatory and anti-cancer activities have been reported, demonstrating the versatility of this chemical framework in drug development (Kaping et al., 2016).
Pharmaceutical Applications
Various derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have shown potential as pharmaceutical agents. For instance, a study on the development and validation of HPLC determination of related substances in a novel anticonvulsant agent Epimidin, which is a derivative of this compound, highlights its potential in treating seizures (Severina et al., 2021). Moreover, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, related to the core structure of this compound, demonstrates the significance of such compounds in developing novel therapeutics for psychiatric disorders (Möller et al., 2017).
Antifungal and Anticancer Properties
Derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have been studied for their antifungal and anticancer properties. Research on the antifungal effect of certain derivatives showed potential effectiveness against fungi like Aspergillus terreus and Aspergillus niger, suggesting their utility in developing new antifungal agents (Jafar et al., 2017). Additionally, the synthesis and preclinical evaluation of derivatives such as Preladenant as PET tracers for cerebral adenosine A2A receptors indicate their potential in diagnostic imaging and treatment of neurological disorders (Zhou et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML) .
Mode of Action
This compound acts as an inhibitor of both the FLT3-ITD and BCR-ABL pathways . It potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants . These mutations are common in AML and often lead to resistance against treatment . By inhibiting these pathways, the compound can effectively reduce the proliferation of cancer cells .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are key signaling pathways in cancer cells. FLT3-ITD mutations are found in approximately 30% of all newly diagnosed AML cases . The BCR-ABL pathway is also implicated in various forms of leukemia . Inhibition of these pathways can lead to proapoptotic effects on cells, effectively reducing the proliferation of cancer cells .
Pharmacokinetics
The compound’s ability to potently inhibit clinically related leukemia cell lines indicates that it may have favorable pharmacokinetic properties .
Result of Action
The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This leads to a reduction in the proliferation of cancer cells, which can be beneficial in the treatment of diseases such as AML .
Action Environment
The compound’s effectiveness against flt3-itd and bcr-abl pathways suggests that it may be robust against various cellular environments .
Biochemische Analyse
Biochemical Properties
N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways . It potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
Cellular Effects
This compound mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets . It is more potent against FLT3-ITD than BCR-ABL, and it may have other possible targets .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FLT3 and BCR-ABL pathways . It potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-30-19-12-8-9-17(15-19)25-21-20-16-24-29(18-10-4-2-5-11-18)22(20)27-23(26-21)28-13-6-3-7-14-28/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXNRKHLVJWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
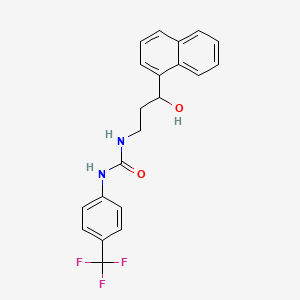
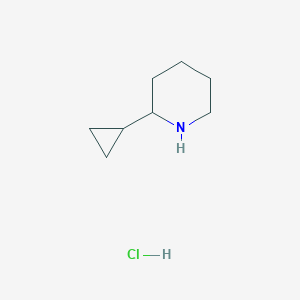
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)

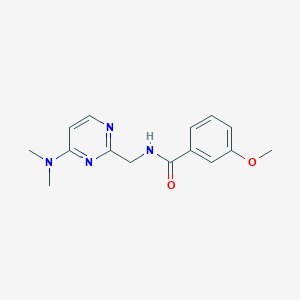
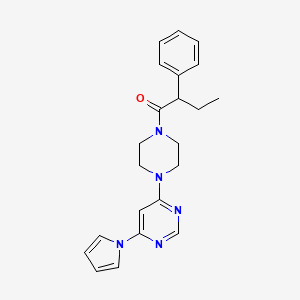
![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)
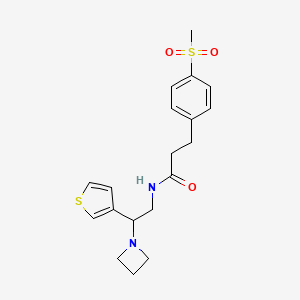
![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)

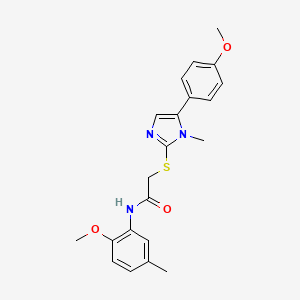
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)
![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)
